molecular formula C20H22N2O4 B5528672 4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)-2-piperazinone

4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)-2-piperazinone

Cat. No. B5528672
M. Wt: 354.4 g/mol
InChI Key: CARCHYFXZRBUEX-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting with basic building blocks such as ferulic acid, which undergoes acetylation protection followed by reaction with piperazine. For example, Wang Xiao-shan (2011) demonstrated a synthesis route involving acetylation protection of ferulic acid, followed by its reaction with piperazine to obtain monosubstituted piperazine derivatives, leading to the target compound with a yield over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various analytical techniques such as IR, 1HNMR, and MS. The structural analysis helps in understanding the spatial arrangement and the functional groups present in the compound, which are crucial for its reactivity and properties.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cyclocondensation, as demonstrated by Shusheng Zhang et al. (2007), who synthesized 1,4-di(2-methoxyphenyl)-2,5-piperazinedione via cyclocondensation of N-2-methoxyphenyl chloroacetamide (Shusheng Zhang et al., 2007). These reactions are pivotal in modifying the compound to enhance its desired properties or to produce new derivatives with potential applications.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure of piperazine derivatives are determined using techniques like X-ray diffraction. For instance, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was analyzed, revealing a monoclinic system with space group P21/c, which contributes to understanding the compound's stability and reactivity (Shusheng Zhang et al., 2007).

properties

IUPAC Name

4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-26-18-10-6-5-9-16(18)22-12-11-21(14-19(22)24)20(25)17(23)13-15-7-3-2-4-8-15/h2-10,17,23H,11-14H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARCHYFXZRBUEX-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2=O)C(=O)[C@H](CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)-2-piperazinone

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